molecular formula C25H16Cl2O6S2 B11973168 bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate CAS No. 302904-41-2

bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate

Cat. No.: B11973168
CAS No.: 302904-41-2
M. Wt: 547.4 g/mol
InChI Key: DFRZQJSQKJCASV-UHFFFAOYSA-N
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Description

Bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate is a chemical compound with the molecular formula C25H16Cl2O6S2 and a molecular weight of 547.437 g/mol . This compound is characterized by the presence of two chlorophenyl groups attached to a fluorene core, which is further substituted with two sulfonate groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate typically involves the sulfonation of 9H-fluorene followed by the introduction of chlorophenyl groups. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation. The chlorophenyl groups are then introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted fluorene compounds .

Scientific Research Applications

Bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups can form strong interactions with positively charged sites on proteins, while the chlorophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl) 9H-fluorene-2,7-disulfonate
  • Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate
  • Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate

Uniqueness

Bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate is unique due to the specific positioning of the chlorophenyl groups and the sulfonate groups on the fluorene core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

CAS No.

302904-41-2

Molecular Formula

C25H16Cl2O6S2

Molecular Weight

547.4 g/mol

IUPAC Name

bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate

InChI

InChI=1S/C25H16Cl2O6S2/c26-22-5-1-3-7-24(22)32-34(28,29)18-9-11-20-16(14-18)13-17-15-19(10-12-21(17)20)35(30,31)33-25-8-4-2-6-23(25)27/h1-12,14-15H,13H2

InChI Key

DFRZQJSQKJCASV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)OC3=CC=CC=C3Cl)C4=C1C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5Cl

Origin of Product

United States

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